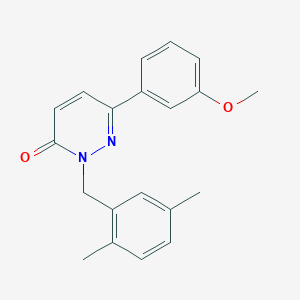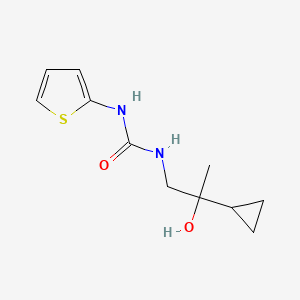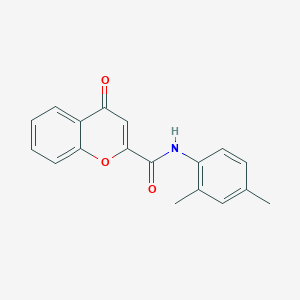![molecular formula C23H26N4O7S B2931670 4-piperidin-1-ylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-37-3](/img/structure/B2931670.png)
4-piperidin-1-ylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a piperidine sulfonyl group, a benzamide group, and a 1,3,4-oxadiazole group. These groups are common in many pharmaceuticals and could potentially have a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and functional groups. The piperidine ring, for example, is a six-membered ring with one nitrogen atom . The 1,3,4-oxadiazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibacterial Studies
Compounds bearing the 1,3,4-oxadiazole moiety, similar to 4-piperidin-1-ylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, have been extensively studied for their biological activities. Research demonstrates that these compounds exhibit moderate to significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showed notable antibacterial properties (Khalid et al., 2016). Similarly, compounds synthesized from 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were evaluated for their activity against the butyrylcholinesterase (BChE) enzyme, suggesting potential therapeutic applications in neurodegenerative diseases (Khalid et al., 2016).
Potential Therapeutic Applications
The synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives has been explored for potential drug candidates in treating Alzheimer's disease. These compounds have been tested for enzyme inhibition activity against acetylcholinesterase (AChE), showing promising results for further evaluation as drug candidates (Rehman et al., 2018).
Antiproliferative Properties
The antiproliferative properties of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified, acting as tubulin inhibitors. These compounds have shown significant potency in antiproliferative assays, providing a new chemical class for the development of anticancer agents (Krasavin et al., 2014).
Structural and Computational Studies
Crystal structure, Hirshfeld surface analysis, and DFT calculations of novel oxadiazol-piperazine derivatives have been performed to understand their structural and electronic properties better. Such studies provide insights into the molecular interactions and stability of these compounds, which are crucial for designing more effective therapeutic agents (Kumara et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O7S/c1-31-18-13-16(14-19(32-2)20(18)33-3)22-25-26-23(34-22)24-21(28)15-7-9-17(10-8-15)35(29,30)27-11-5-4-6-12-27/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPZSIRCJSAHRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-piperidin-1-ylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Methoxyethyl)-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2931590.png)
![1-(Indolin-1-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2931591.png)
![4-fluoro-N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2931592.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2931593.png)
methanone](/img/structure/B2931594.png)

![Methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2931599.png)
![5,7-Dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2931601.png)

![2-Aminothieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2931607.png)

![tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate](/img/structure/B2931609.png)